2-Acetyl-5-chloro-3-methylbenzofuran

Description

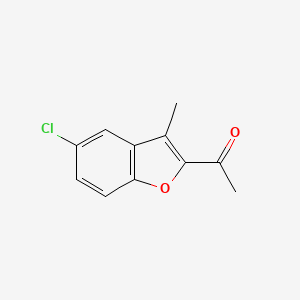

2-Acetyl-5-chloro-3-methylbenzofuran is a benzofuran derivative characterized by a fused benzofuran core substituted with an acetyl group (-COCH₃) at position 2, a methyl group (-CH₃) at position 3, and a chlorine atom at position 5. The acetyl group at position 2 introduces electron-withdrawing effects, which may influence electronic distribution and intermolecular interactions, while the chloro and methyl substituents contribute to steric and electronic modifications.

Properties

Molecular Formula |

C11H9ClO2 |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

1-(5-chloro-3-methyl-1-benzofuran-2-yl)ethanone |

InChI |

InChI=1S/C11H9ClO2/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3 |

InChI Key |

NUVRAZVYFDIDRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-3-Methyl-1-Benzofuran-2-yl)Ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often require the use of catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-3-Methyl-1-Benzofuran-2-yl)Ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions activated by the chloro and methyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5-Chloro-3-Methyl-1-Benzofuran-2-yl)Ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-Methyl-1-Benzofuran-2-yl)Ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substitution at Position 2: Acetyl vs. Alkyl/Aryl Groups

The acetyl group at position 2 in the target compound contrasts with substituents in analogs:

- The electron-donating methyl group may also alter the benzofuran ring’s electron density compared to the acetyl’s electron-withdrawing nature .

- 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (): A 4-methylphenyl group at position 2 introduces aromaticity and increased steric hindrance, which could impede molecular packing or receptor binding compared to the acetyl group .

Substitution at Position 3: Methyl vs. Sulfonyl/Sulfinyl Groups

- 5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran (): The phenylsulfonyl group at position 3 is strongly electron-withdrawing and bulky, likely enhancing stability through resonance and influencing crystal packing via sulfonyl-oxygen interactions. This contrasts with the methyl group in the target compound, which offers minimal electronic effects .

- 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran (): A phenylsulfinyl group at position 3 introduces chirality and moderate electron-withdrawing effects, differing from the methyl group’s simplicity in the target compound .

Halogen Substitution at Position 5: Chloro vs. Fluoro

- 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran (): Fluorine’s smaller size and higher electronegativity compared to chlorine may reduce steric hindrance and increase metabolic stability. The chloro substituent in the target compound, however, provides a balance between electronegativity and lipophilicity .

Impact on Molecular Geometry and Crystal Packing

- 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran (): The dihedral angle between the benzofuran ring and the 3-methylphenyl ring is 80.96°, with π⋯π interactions (centroid separations: 3.658–3.771 Å) stabilizing the crystal lattice.

- 5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran (): The sulfonyl group facilitates intermolecular C–H⋯O hydrogen bonds, whereas the methyl group in the target compound may limit such interactions .

Q & A

Q. What are the common synthetic routes for preparing 2-Acetyl-5-chloro-3-methylbenzofuran and its derivatives?

The synthesis of benzofuran derivatives typically involves cyclization and functionalization steps. For example:

- Cyclization with sulfonyl groups : Refluxing substituted salicylaldehydes or acetophenones with brominated ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) in dry acetone using anhydrous potassium carbonate as a base. This method yields intermediates that are purified via flash chromatography and recrystallization .

- Oxidative coupling : Using hexafluoropropan-2-ol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant to couple phenolic precursors with styrenes at room temperature, followed by structural verification via NMR and HRMS .

- Multi-step functionalization : Introducing sulfonyl or sulfinyl groups at the 3-position of the benzofuran core via nucleophilic substitution, as demonstrated in crystal structure studies of analogous compounds .

Q. How is the structural integrity of this compound verified experimentally?

- X-ray crystallography : Determines bond lengths, angles, and torsional parameters. For example, the sulfonyl group in 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran exhibits a dihedral angle of 89.6° with the benzofuran plane, confirming steric and electronic effects .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions. Methyl groups at the 2-position typically resonate at δ 2.4–2.6 ppm, while acetyl protons appear as singlets near δ 2.1 ppm .

- HRMS : Validates molecular formulas (e.g., C₁₅H₁₁ClO₃S for sulfonyl derivatives) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How do substituent modifications at the 3-position influence pharmacological activity?

- Sulfonyl vs. sulfinyl groups : Sulfonyl derivatives (e.g., 3-phenylsulfonyl) exhibit stronger antitumor activity due to enhanced electron-withdrawing effects, while sulfinyl groups (e.g., 3-methylsulfinyl) show improved antifungal properties via increased membrane permeability .

- Halogen effects : Chlorine at the 5-position enhances antimicrobial potency by interacting with bacterial enzymes (e.g., DNA gyrase), as seen in MIC assays against S. aureus .

- Steric hindrance : Bulky substituents (e.g., 4-bromophenyl) reduce activity by obstructing target binding, whereas smaller groups (e.g., methyl) optimize pharmacokinetics .

Q. How can conflicting data on crystallization behavior be resolved?

- Solvent polarity : Polar solvents (e.g., methanol) favor monoclinic crystal systems (space group P2₁/c), while non-polar solvents yield triclinic systems (P-1), as observed in sulfonyl-benzofuran derivatives .

- Temperature control : Slow cooling during recrystallization minimizes defects, resolving discrepancies in reported melting points (e.g., 75–77°C vs. 79–81°C in dichlorofuranone derivatives) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain polymorphism in analogs .

Q. What methodologies optimize reaction yields in benzofuran synthesis?

- Catalyst screening : Anhydrous potassium carbonate improves cyclization efficiency (>70% yield) compared to weaker bases like sodium bicarbonate .

- Microwave-assisted synthesis : Reduces reaction times from 18 hours to 30 minutes for similar benzofuran derivatives, achieving yields up to 85% .

- Byproduct mitigation : Adding molecular sieves absorbs water in acetylated intermediates, preventing hydrolysis and increasing purity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.